molecular formula C9H11IO3 B6255411 (2-iodo-3,5-dimethoxyphenyl)methanol CAS No. 74726-77-5

(2-iodo-3,5-dimethoxyphenyl)methanol

Cat. No.: B6255411
CAS No.: 74726-77-5
M. Wt: 294.1
InChI Key:
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Description

(2-Iodo-3,5-dimethoxyphenyl)methanol: is a chemical compound characterized by its unique structure, which includes an iodine atom, two methoxy groups, and a hydroxymethyl group attached to a phenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-iodo-3,5-dimethoxyphenyl)methanol typically involves the iodination of 3,5-dimethoxybenzyl alcohol. This process can be achieved through electrophilic aromatic substitution, where iodine is introduced to the aromatic ring in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

(2-Iodo-3,5-dimethoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The iodine atom can be reduced to form an iodide.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Iodo-3,5-dimethoxybenzoic acid

  • Reduction: 2-Iodo-3,5-dimethoxyphenylmethane

  • Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2-Iodo-3,5-dimethoxyphenyl)methanol: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

(2-Iodo-3,5-dimethoxyphenyl)methanol: is compared with other similar compounds, such as 2-iodo-3,5-dimethoxybenzyl alcohol and 2-iodo-3,5-dimethoxybenzoic acid . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-Iodo-3,5-dimethoxybenzyl alcohol

  • 2-Iodo-3,5-dimethoxybenzoic acid

  • 2-Iodo-3,5-dimethoxyphenylmethane

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Properties

CAS No.

74726-77-5

Molecular Formula

C9H11IO3

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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